molecular formula C21H27FN6O B5562258 N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Numéro de catalogue B5562258
Poids moléculaire: 398.5 g/mol
Clé InChI: ILTYYZYUPMGQSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including electrophilic fluorination, palladium-catalyzed reactions, and chemoenzymatic processes. For example, Eskola et al. (2002) discussed the synthesis of a related compound, highlighting the use of electrophilic fluorination and palladium catalysis (Eskola et al., 2002). Similarly, Gil et al. (1997) described a chemoenzymatic approach to synthesize compounds with potential antipsychotic activity (Gil et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds has been examined using X-ray analysis and other techniques. Özbey et al. (1998) determined the crystal and molecular structure of a related compound, providing insights into its configuration and conformation (Özbey et al., 1998).

Chemical Reactions and Properties

Certain derivatives have been explored for their potential in inhibiting angiogenesis and DNA cleavage, as described by Kambappa et al. (2017), indicating the importance of electron-donating and withdrawing groups (Kambappa et al., 2017).

Applications De Recherche Scientifique

Metabolism in Cancer Treatment

Flumatinib, a compound with structural similarities, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. It is an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials in China. The study aimed to identify flumatinib metabolites in humans, revealing the main metabolic pathways involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research contributes to understanding the drug's metabolism, which is crucial for its efficacy and safety in cancer treatment (Gong et al., 2010).

Antitumor Activity

Novel pyrimidinyl pyrazole derivatives, including structures related to the compound , have been synthesized and evaluated for their cytotoxic activity against tumor cell lines both in vitro and in vivo. Certain derivatives demonstrated potent antitumor activity, highlighting the potential for developing new cancer therapies (Naito et al., 2005).

Neurological Research

Compounds structurally similar to "N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" have been used in neurological research, such as studying serotonin 1A receptors in Alzheimer's disease patients using PET imaging. This research is crucial for understanding the neurological changes in Alzheimer's disease and developing targeted therapies (Kepe et al., 2006).

Synthesis and Pharmacokinetics

The synthesis and pharmacokinetic studies of compounds with similar structures, such as imatinib mesylate and its related substances, have been conducted to develop effective separation techniques and enhance drug purity and efficacy. This research supports drug development processes by improving quality control measures (Ye et al., 2012).

Propriétés

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O/c1-16-5-6-17(15-18(16)22)24-21(29)28-13-11-26(12-14-28)19-7-8-23-20(25-19)27-9-3-2-4-10-27/h5-8,15H,2-4,9-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTYYZYUPMGQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.